molecular formula C8H17ClN2O B087011 2-Amino-N-cyclohexylacetamide hydrochloride CAS No. 14432-21-4

2-Amino-N-cyclohexylacetamide hydrochloride

Cat. No.: B087011
CAS No.: 14432-21-4
M. Wt: 192.68 g/mol
InChI Key: AGRLXAOESLMGQF-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a solid form and has a molecular weight of 192.69 g/mol .

Scientific Research Applications

2-Amino-N-cyclohexylacetamide hydrochloride is widely used in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride involves the reaction of cyclohexylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclohexylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclohexylacetamide
  • N-Cyclohexylacetamide
  • Cyclohexylamine derivatives

Uniqueness

2-Amino-N-cyclohexylacetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research applications .

Properties

IUPAC Name

2-amino-N-cyclohexylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h7H,1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRLXAOESLMGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14432-21-4
Record name 14432-21-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-cyclohexylacetamide hydrochloride
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